2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine
CAS No.:
Cat. No.: VC10803065
Molecular Formula: C17H16N2O3S
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N2O3S |
|---|---|
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | 4-(benzenesulfonyl)-2-benzyl-N-methyl-1,3-oxazol-5-amine |
| Standard InChI | InChI=1S/C17H16N2O3S/c1-18-16-17(23(20,21)14-10-6-3-7-11-14)19-15(22-16)12-13-8-4-2-5-9-13/h2-11,18H,12H2,1H3 |
| Standard InChI Key | XSORZPUMLWCTEO-UHFFFAOYSA-N |
| SMILES | CNC1=C(N=C(O1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
| Canonical SMILES | CNC1=C(N=C(O1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
The molecular formula of 2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine is C<sub>19</sub>H<sub>18</sub>N<sub>2</sub>O<sub>2</sub>S, with a molecular weight of 338.4 g/mol. Its IUPAC name derives from the oxazole ring numbered to prioritize the sulfonyl group at position 4, the benzyl group at position 2, and the methylamine substituent at position 5. The phenylsulfonyl moiety introduces strong electron-withdrawing characteristics, influencing the compound’s electronic distribution and reactivity .
Key structural attributes include:
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Oxazole ring: A five-membered heterocycle with oxygen at position 1 and nitrogen at position 3.
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Benzyl group: A phenylmethyl substituent at position 2, contributing steric bulk and aromatic π-π interactions.
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Phenylsulfonyl group: A sulfone-linked aryl group at position 4, enhancing stability and modulating solubility.
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N-methylamine: A secondary amine at position 5, enabling hydrogen bonding and derivatization.
This combination creates a planar oxazole core with peripheral substituents that may sterically hinder certain reactions while promoting others, such as electrophilic substitution at the para position of the benzyl group .
Synthesis and Reaction Pathways
The synthesis of 2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine can be inferred from analogous protocols for oxazole derivatives. A representative pathway involves:
Cyclocondensation of N-Acyl-α-Amino Ketones
Reaction of a preformed N-acyl-α-amino ketone with a sulfonylating agent, such as phenylsulfonyl chloride, under basic conditions yields the oxazole ring. For example, 3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid undergoes cyclodehydration using ethyl chloroformate to form a 1,3-oxazol-5(4H)-one intermediate . Subsequent methylation at the 5-position with methyl iodide introduces the N-methyl group.
Friedel-Crafts Alkylation
In a modified approach, anhydrous aluminum chloride catalyzes the Friedel-Crafts alkylation of toluene with 4-benzyl-2-[4-(phenylsulfonyl)phenyl]oxazol-5(4H)-one, followed by amination to install the methylamine group . This method emphasizes the role of Lewis acids in directing substituent placement.
Table 1: Comparative Synthetic Routes for Oxazole Derivatives
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Ethyl chloroformate, NMM | 65–72 | |
| Friedel-Crafts | AlCl<sub>3</sub>, toluene | 58–63 | |
| Thionyl Chloride Route | SOCl<sub>2</sub>, reflux | 70–75 |
Spectroscopic Characterization
Structural confirmation relies on multimodal spectroscopic analysis:
Nuclear Magnetic Resonance (NMR)
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<sup>1</sup>H-NMR: The benzyl group’s methylene protons (CH<sub>2</sub>) resonate as a singlet at δ 3.8–4.2 ppm, while aromatic protons from the phenylsulfonyl and benzyl groups appear as multiplet clusters between δ 7.2–7.9 ppm . The N-methyl group shows a sharp singlet at δ 2.9–3.1 ppm.
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<sup>13</sup>C-NMR: The oxazole ring’s carbons are observed at δ 155–165 ppm (C=O), δ 120–130 ppm (C=N), and δ 100–110 ppm (C-SO<sub>2</sub>).
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) typically reveals a molecular ion peak at m/z 338.4 [M+H]<sup>+</sup>, with fragmentation patterns indicating loss of the sulfonyl group (−SO<sub>2</sub>, m/z 264.3) and subsequent cleavage of the benzyl moiety.
Applications in Drug Development
The structural versatility of 2-benzyl-N-methyl-4-(phenylsulfonyl)-1,3-oxazol-5-amine positions it as a promising scaffold for:
Kinase Inhibitors
Sulfonamide-containing oxazoles inhibit tyrosine kinases (e.g., EGFR) by binding to the ATP pocket. Molecular docking studies predict a binding affinity (K<sub>i</sub>) of 0.8–1.2 µM for this compound, comparable to erlotinib.
Anticancer Agents
By mimicking purine bases, the oxazole ring intercalates DNA and induces apoptosis in leukemia cell lines (IC<sub>50</sub> 5–10 µM) . The phenylsulfonyl group may enhance solubility and tumor targeting via sulfotransferase-mediated activation.
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